molecular formula C11H10O2 B139859 1-(6-Benzofuranyl)-2-propanone CAS No. 286836-34-8

1-(6-Benzofuranyl)-2-propanone

Cat. No.: B139859
CAS No.: 286836-34-8
M. Wt: 174.2 g/mol
InChI Key: YNSIZPUOBNXWNC-UHFFFAOYSA-N
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Description

1-(6-Benzofuranyl)-2-propanone is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring attached to a propanone group, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Benzofuranyl)-2-propanone can be synthesized through several methods. One common approach involves the reaction of benzofuran with propanone under specific conditions. For instance, the reaction can be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Benzofuranyl)-2-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(6-Benzofuranyl)-2-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Benzofuranyl)-2-propanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial and anti-viral effects could result from disrupting the integrity of microbial cell membranes or interfering with viral replication .

Comparison with Similar Compounds

Uniqueness: 1-(6-Benzofuranyl)-2-propanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

1-(1-benzofuran-6-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSIZPUOBNXWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622881
Record name 1-(1-Benzofuran-6-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286836-34-8
Record name 1-(1-Benzofuran-6-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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